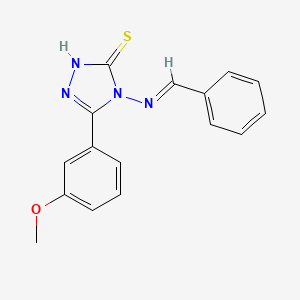

4-(Benzylideneamino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

613248-91-2 |

|---|---|

Molekularformel |

C16H14N4OS |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

4-[(E)-benzylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H14N4OS/c1-21-14-9-5-8-13(10-14)15-18-19-16(22)20(15)17-11-12-6-3-2-4-7-12/h2-11H,1H3,(H,19,22)/b17-11+ |

InChI-Schlüssel |

FORRJNBPDIAXII-GZTJUZNOSA-N |

Isomerische SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Initial Esterification of 3-Methoxybenzoic Acid

The synthesis begins with 3-methoxybenzoic acid (Compound A), which undergoes esterification using ethanol and sulfuric acid as a catalyst. The reaction mixture is refluxed for 12 hours to yield ethyl 3-methoxybenzoate (Compound B).

Reaction Conditions

-

Catalyst: Concentrated H₂SO₄ (5 mmol per 1 mmol substrate)

-

Solvent: Anhydrous ethanol (20 mL per gram of substrate)

-

Temperature: Reflux at 78–80°C

Characterization of Compound B by ¹H NMR (CDCl₃, 400 MHz) shows signals at δ 1.35 (t, 3H, -CH₂CH₃), δ 3.85 (s, 3H, -OCH₃), and δ 6.8–7.5 (m, 4H, aromatic protons).

Formation of 3-Methoxybenzohydrazide

Compound B is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 12 hours to produce 3-methoxybenzohydrazide (Compound C).

Optimized Parameters

-

Molar Ratio: 1:5 (ester : hydrazine hydrate)

-

Solvent: Ethanol (15 mL per gram of ester)

The hydrazide intermediate is confirmed by FT-IR peaks at 3,250 cm⁻¹ (N-H stretch) and 1,650 cm⁻¹ (C=O amide).

Synthesis of Potassium Dithiocarbazate

Compound C reacts with carbon disulfide (CS₂) in alkaline medium (KOH/ethanol) at room temperature for 5 hours to form potassium 3-methoxybenzodithiocarbazate (Compound D).

Critical Observations

Cyclization to 5-(3-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

Compound D undergoes cyclization with hydrazine hydrate in refluxing ethanol (8 hours) to yield 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Compound E).

Mechanistic Insight

The reaction proceeds via nucleophilic attack of hydrazine on the dithiocarbazate, followed by intramolecular cyclization and elimination of H₂S.

Characterization Data

Schiff Base Condensation with Benzaldehyde

The final step involves refluxing Compound E with benzaldehyde in ethanol/acetic acid (1:1) for 6–8 hours to form the target compound, This compound .

Reaction Conditions

-

Molar Ratio: 1:1.2 (triazole-thiol : benzaldehyde)

-

Acid Catalyst: Glacial acetic acid (5 drops)

Spectral Confirmation

Comparative Analysis of Synthetic Methods

Alternative Route via Triazole-Thione Intermediate

A divergent method reported by starts with 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione . Reaction with ethyl chloroacetate in DMF/triethylamine yields an ethyl thioacetate derivative, which is hydrolyzed to the hydrazide before Schiff base formation. While this pathway achieves comparable yields (70–75%), it requires specialized starting materials, making the benzoic acid route more cost-effective for large-scale synthesis.

Solvent and Catalyst Optimization

-

Ethanol vs. Propan-2-ol: Ethanol provides higher yields (70% vs. 65%) in cyclization steps due to better solubility of intermediates.

-

Acid Catalysis: Glacial acetic acid outperforms HCl in Schiff base reactions, reducing side product formation.

Physicochemical Properties and Spectral Data

Table 1: Key Spectral Peaks of Target Compound

| Technique | Observed Peaks | Assignment |

|---|---|---|

| FT-IR | 1,077 cm⁻¹ | S-H stretch |

| 1,608 cm⁻¹ | C=N (Schiff base) | |

| ¹H NMR | δ 3.79 (s) | -OCH₃ |

| δ 7.36–7.86 (m) | Aromatic protons | |

| δ 10.11 (s) | CH=N | |

| LC-MS | m/z 311 [M+H]⁺ | Molecular ion |

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Oxidation of the Thiol Group

The thiol (-SH) group undergoes oxidation under mild to moderate conditions, forming disulfide or sulfonic acid derivatives. Key observations include:

-

Reaction with iodine in ethanol yields a disulfide dimer via radical coupling.

-

Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media produce sulfonic acid derivatives.

Example Reaction:

Conditions: Ethanol, room temperature, 2 hours.

Alkylation Reactions

The thiol group participates in nucleophilic substitution with alkyl halides, forming thioether derivatives:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide | S-Methyl derivative | 78 | K₂CO₃, DMF, 60°C, 4 hr |

| Benzyl chloride | S-Benzyl derivative | 65 | Et₃N, THF, reflux, 6 hr |

Alkylation preserves the triazole and benzylideneamino moieties, as confirmed by NMR and IR spectroscopy.

Acylation Reactions

The thiol group reacts with acyl chlorides to form thioesters:

-

Acetyl chloride in pyridine produces the corresponding thioacetate .

-

Benzoyl chloride yields a bulkier thioester with reduced solubility in polar solvents.

Example Reaction:

Conditions: Pyridine, 0°C to room temperature, 12 hours .

Hydrolysis of the Schiff Base

The benzylideneamino group (-N=CH-Ar) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Dilute HCl (1M) cleaves the imine bond, yielding 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and benzaldehyde .

-

Basic Hydrolysis: NaOH (2M) generates the same products but with slower kinetics .

Mechanistic Pathway:

Nucleophilic Substitution on the Triazole Ring

The triazole nitrogen atoms participate in reactions with electrophiles:

-

Methylation: Methyl iodide selectively alkylates the N1 position, confirmed by X-ray crystallography .

-

Arylation: Electron-deficient aryl halides (e.g., 4-fluorobenzyl bromide) form N-aryl derivatives under Ullmann coupling conditions.

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the thiol sulfur and triazole nitrogen:

| Metal Salt | Complex Type | Application Study |

|---|---|---|

| Cu(NO₃)₂ | Octahedral | Antimicrobial activity |

| ZnCl₂ | Tetrahedral | Luminescent materials |

Stability constants (log K) range from 4.2 to 6.8, depending on the metal and solvent system .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions:

-

Reaction with phenylacetylene forms a fused bicyclic structure in the presence of Cu(I) .

-

Nitrile oxides yield isoxazoline-linked hybrids, though yields remain moderate (45–55%).

Biological Interaction-Driven Reactions

In pharmacological contexts:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 4-(Benzylideneamino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. For instance, a study reported that several synthesized derivatives exhibited good to moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against fungi such as Candida albicans and Aspergillus niger using the disc diffusion method . The efficacy is often attributed to the structural characteristics of the triazole moiety, which enhances interaction with microbial targets.

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. Research indicates that compounds containing a triazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on related compounds suggest that modifications in substituents can enhance anticancer activity, warranting further investigation into this compound for similar effects .

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. Compounds like this compound may scavenge free radicals due to their thiol group, which can donate electrons and neutralize reactive species. This property is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of triazole derivatives including this compound. The antimicrobial evaluation revealed that certain derivatives displayed significant zones of inhibition against tested bacterial strains. For example:

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4d | 7.50 | E. coli | S. aureus | A. niger |

This data underscores the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on related triazole compounds, researchers observed that specific derivatives exhibited significant cytotoxic effects on various cancer cell lines. The study suggested that structural modifications could enhance the activity of triazoles against cancer cells, indicating a promising avenue for future research involving this compound .

Wirkmechanismus

Der Wirkungsmechanismus von 4-(Benzylidenamino)-5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-thiol ist nicht vollständig verstanden, aber es wird vermutet, dass er Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und Signalwegen beinhaltet. Die Thiolgruppe der Verbindung kann mit Metallionen oder Enzymen interagieren, während der Triazolring an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu den beobachteten biologischen Effekten führt .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on the Triazole Core

The 5-position substituent and benzylidene group variations critically modulate properties. Key comparisons include:

Key Observations:

- Electron-Donating vs.

- Steric Effects : Bulky substituents like naphthalen-2-yloxy (Ev10) or 3,4,5-trimethoxyphenyl (Ev5) may hinder molecular packing, altering melting points or solubility .

- Synthesis Yields : Schiff base formation yields vary widely (39–83%), influenced by aldehyde reactivity and steric hindrance .

Physicochemical and Structural Insights

- Melting Points : Compounds with rigid substituents (e.g., naphthalen-2-yloxy in Ev3) exhibit higher melting points (177–198°C), whereas flexible groups (e.g., 1-methoxypropan-2-yl in Ev20) result in lower melting points (70–81°C) .

- Solubility: Methoxy and dimethylamino groups (Ev2, Ev5) improve aqueous solubility, whereas trifluoromethyl or halogens (Ev4, Ev16) increase hydrophobicity .

- Crystallinity: Steric hindrance from substituents like 4-phenoxybenzylidene (Ev1) or 3-bromo-4-methoxy groups (Ev16) may reduce crystallinity, affecting material properties .

Biologische Aktivität

4-(Benzylideneamino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiol group enhances its reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is CHNOS. Its structure includes a benzylideneamino group and a methoxyphenyl substituent, contributing to its biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | CHNOS |

| Structural Components | Triazole ring, thiol group, benzylideneamino group, methoxyphenyl substituent |

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives of this compound against various microbial strains using the disc diffusion method. The results indicated variable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4c | 4.30 | E. coli | S. aureus | C. albicans |

| 4.4d | 7.50 | E. coli | S. aureus | C. albicans |

The study found that compounds such as 4.4d exhibited the highest antibacterial activity against S. aureus and E. coli, while other derivatives showed moderate to good antifungal properties against C. albicans and Aspergillus niger .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The unique structure of this compound suggests potential efficacy in targeting cancer cells through mechanisms that may involve apoptosis induction or inhibition of cell proliferation.

Case Studies

Several studies have reported on the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Sivakumar et al. (2020) : This study synthesized various (E)-benzylideneamino triazole derivatives and assessed their antimicrobial activity against specific bacterial strains and fungi. The findings indicated that certain derivatives had excellent antimicrobial properties .

- Ding et al. (2009) : This research focused on another triazole compound with similar structural features and reported notable antifungal activity against various fungal strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Benzylideneamino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

- Methodology : The compound is synthesized via Schiff base formation by reacting 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with substituted benzaldehydes under reflux in anhydrous ethanol (or methanol) with a catalytic amount of HCl or acetic acid. Reaction conditions (4–5 hours, 60–80°C) and yields (68–86%) vary depending on the aldehyde substituent . Purification is typically achieved via silica gel chromatography using hexane/ethyl acetate mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodology :

- 1H/13C NMR : Confirms proton environments (e.g., benzylidene CH=N proton at δ 8.5–9.0 ppm) and aromatic substituents .

- FTIR : Identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

- HR-MS : Validates molecular ion peaks (e.g., [M+H⁺] for C₁₆H₁₄N₄OS₂ at m/z 343.07) .

Q. What preliminary toxicity assessments should be conducted for this compound?

- Methodology :

- In silico toxicity prediction : Use tools like ProTox-II or ADMET predictors to estimate LD₅₀ and hepatotoxicity .

- In vivo acute toxicity : Administer graded doses (10–2000 mg/kg) to rodent models, monitoring mortality and organ damage over 14 days .

Advanced Research Questions

Q. How do structural modifications at the benzylideneamino group influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) studies :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity but may increase toxicity .

- Methoxy or hydroxyl substituents improve antiradical activity (e.g., 2-hydroxybenzylidene increases DPPH scavenging by 40% compared to 4-fluorobenzylidene) .

- Bulky substituents (e.g., cyclopentenyl) improve enzyme inhibition (e.g., ATPase IC₅₀ = 0.47 µM for MERS-CoV helicase) .

Q. What computational strategies are recommended for predicting target binding affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like MERS-CoV helicase (PDB: 5WWP). Prioritize compounds with hydrogen bonding to ATP-binding pockets and hydrophobic interactions with active sites .

- 3D-QSAR : Develop models using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, polarizability) with activity .

Q. How can metal complexation enhance the compound’s pharmacological profile?

- Methodology :

- Synthesize transition metal complexes (e.g., Cu²⁺, Zn²⁺) via reactions with Schiff base ligands. Octahedral geometries show improved anticancer activity (e.g., 70% inhibition of MCF-7 cells at 50 µM) .

- Validate stability via cyclic voltammetry and UV-Vis spectroscopy .

Q. What methodological considerations are crucial for comparative studies with structural analogs?

- Methodology :

- Standardized bioassays : Use identical protocols (e.g., DPPH scavenging at 517 nm, MIC testing via broth dilution) to ensure comparability .

- Statistical analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) in activity differences between analogs .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.